molecular formula C9H16NO4- B14762763 D-Aspartic acid, 2-methyl-, 4-(1,1-dimethylethyl) ester

D-Aspartic acid, 2-methyl-, 4-(1,1-dimethylethyl) ester

Cat. No.: B14762763
M. Wt: 202.23 g/mol
InChI Key: VIQZVYPYYUPDQY-SECBINFHSA-M
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Description

Chemical Structure and Properties
D-Aspartic acid, 2-methyl-, 4-(1,1-dimethylethyl) ester is a modified aspartic acid derivative featuring:

  • A D-configuration at the chiral center.
  • A 2-methyl substitution on the amino acid backbone.
  • A tert-butyl (1,1-dimethylethyl) ester group at the 4-position (beta-carboxylic acid group).

This compound is part of a broader class of aspartic acid esters used in peptide synthesis, medicinal chemistry, and as intermediates for fine chemicals. The tert-butyl ester group enhances steric protection of the carboxylic acid, improving stability during synthetic processes .

Applications include:

  • Pharmaceutical intermediates: Protection of carboxylic acids during peptide coupling.
  • Chiral building blocks: Due to the D-configuration, which is critical for bioactive molecule design.
  • Stability enhancement: The tert-butyl group reduces hydrolysis under acidic or basic conditions .

Properties

Molecular Formula

C9H16NO4-

Molecular Weight

202.23 g/mol

IUPAC Name

(2R)-2-amino-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate

InChI

InChI=1S/C9H17NO4/c1-8(2,3)14-6(11)5-9(4,10)7(12)13/h5,10H2,1-4H3,(H,12,13)/p-1/t9-/m1/s1

InChI Key

VIQZVYPYYUPDQY-SECBINFHSA-M

Isomeric SMILES

C[C@@](CC(=O)OC(C)(C)C)(C(=O)[O-])N

Canonical SMILES

CC(C)(C)OC(=O)CC(C)(C(=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Aspartic acid, 2-methyl-, 4-(1,1-dimethylethyl) ester typically involves the esterification of D-Aspartic acid with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve multiple steps, including distillation, crystallization, and chromatography, to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

Hormonal Regulation and Sports Nutrition

D-Aspartic acid is known for its role in the regulation of testosterone levels. Research indicates that it may enhance testosterone synthesis in certain populations. A study involving resistance-trained men showed that while D-Aspartic acid supplementation did not significantly alter testosterone levels, it did demonstrate effects on other hormonal parameters such as estradiol levels .

Table 1: Summary of Hormonal Effects in Resistance Training

ParameterPlacebo Group (n=9)D-Aspartic Acid Group (n=10)
Total TestosteroneNo changeNo change
Free TestosteroneNo changeNo change
EstradiolNo significant changeReduction of 16%
Isometric Strength Increase17%17%

This suggests that while D-Aspartic acid may not directly increase testosterone in trained individuals, it could influence other hormonal pathways that indirectly affect performance.

Neurotransmitter Synthesis

D-Aspartic acid plays a role in neurotransmitter synthesis and may have implications for cognitive function. It is involved in the N-methyl-D-aspartate (NMDA) receptor activity, which is crucial for synaptic plasticity and memory function. Research into its potential neuroprotective effects is ongoing, with some studies indicating that it may help mitigate neurodegenerative conditions .

Potential Therapeutic Uses

The compound has been investigated for its potential therapeutic applications in conditions such as:

  • Infertility : Due to its role in hormone regulation, D-Aspartic acid has been studied for its effects on male fertility, particularly in increasing sperm count and motility.
  • Cognitive Disorders : Its involvement in neurotransmitter systems positions it as a candidate for further research into treatments for cognitive decline and related disorders.

Case Study 1: Resistance Training and Hormonal Response

A double-blind study evaluated the effects of D-Aspartic acid supplementation on resistance-trained men over a period of three months. The findings indicated no significant changes in total or free testosterone levels; however, there was a noted reduction in estradiol levels among participants taking the supplement . This case highlights the complexity of hormonal interactions and the need for further research into the long-term effects of D-Aspartic acid supplementation.

Case Study 2: Neuroprotective Effects

A preliminary study explored the neuroprotective potential of D-Aspartic acid in models of neurodegeneration. The results suggested that D-Aspartic acid might enhance synaptic plasticity and protect against neuronal death under stress conditions. These findings warrant additional investigation into its use as a therapeutic agent for cognitive disorders .

Mechanism of Action

The mechanism of action of D-Aspartic acid, 2-methyl-, 4-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved include neurotransmitter signaling pathways, where it can influence the release and uptake of neurotransmitters .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural variations among aspartic acid esters include:

Position of esterification (alpha- vs. beta-carboxylic acid).

Substituent groups (e.g., benzyl, allyl, tert-butyl).

Stereochemistry (D- vs. L-configuration).

Table 1: Comparative Analysis of Aspartic Acid Esters
Compound Name CAS No. Substituents/Modifications Molecular Formula Key Applications References
D-Aspartic acid, 2-methyl-, 4-(1,1-dimethylethyl) ester Not explicitly listed 2-methyl, 4-tert-butyl ester Likely C9H17NO4 Peptide synthesis, chiral intermediates Inferred
D-Aspartic acid 4-tert-butyl ester 64960-75-4 4-tert-butyl ester C8H15NO4 Pharmaceutical research
Fmoc-L-Aspartic acid beta-tert-butyl ester 144120-53-6 Fmoc-protected, beta-tert-butyl ester C23H25NO6 Solid-phase peptide synthesis
L-Aspartic acid dibenzyl ester 4-toluenesulfonate N/A Dibenzyl ester, tosylate salt C25H27NO7S Protecting group in organic synthesis
Methyl p-tert-butylphenyl acetate 3549-23-3 Aromatic tert-butyl ester C13H18O2 Fragrance and flavoring agent

Key Comparative Insights

a) Steric Effects and Stability
  • Tert-butyl esters (e.g., D-Aspartic acid 4-tert-butyl ester) provide superior steric protection compared to benzyl or allyl esters, reducing unintended deprotection during synthesis .
  • 2-Methyl substitution in the target compound may further hinder enzymatic degradation, enhancing metabolic stability in drug candidates .
c) Solubility and Reactivity
  • Aromatic esters (e.g., Methyl p-tert-butylphenyl acetate) exhibit lower polarity, making them suitable for non-aqueous formulations .
  • Hydrophilic tert-butyl esters balance solubility in organic solvents and aqueous media, ideal for intermediate purification .

Research Findings and Data

Table 2: Stability and Yield Data for Selected Compounds
Compound Hydrolysis Half-life (pH 7.4) Synthetic Yield Reference
D-Aspartic acid 4-tert-butyl ester >24 hours 56% (analogue)
L-Aspartic acid dibenzyl ester ~6 hours 78%
Fmoc-L-Aspartic acid beta-tert-butyl ester >48 hours 62%

Notes:

  • The 2-methyl substitution in the target compound is hypothesized to extend hydrolysis half-life by ~30% compared to non-methylated analogues, based on steric hindrance principles .
  • Yields for tert-butyl esters are generally lower than benzyl esters due to bulky group incorporation challenges .

Biological Activity

D-Aspartic acid (DAA) is a non-proteinogenic amino acid that has garnered attention for its potential role in the regulation of hormone synthesis, particularly testosterone. The compound "D-Aspartic acid, 2-methyl-, 4-(1,1-dimethylethyl) ester" is a derivative of DAA with specific structural modifications that may influence its biological activity. This article explores the biological activity of this compound, focusing on its effects on hormone levels, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1231709-25-3
  • Molecular Formula : C17H25NO7
  • Molecular Weight : 355.38 g/mol

Research indicates that DAA and its derivatives may influence hormone levels through various mechanisms:

  • Gonadotropin-Releasing Hormone (GnRH) Stimulation : DAA can enhance the release of GnRH from the hypothalamus, which subsequently stimulates luteinizing hormone (LH) secretion from the pituitary gland .
  • Direct Effects on Testes : It promotes testosterone synthesis in Leydig cells by enhancing the action of human chorionic gonadotropin (hCG) .
  • Neurotransmitter Role : DAA acts as a neurotransmitter/neuromodulator by binding to NMDA receptors, influencing neuroendocrine functions .

Testosterone Levels

Several studies have investigated the effects of DAA on testosterone levels:

  • A systematic review found that DAA supplementation could increase testosterone levels in animal studies but yielded mixed results in humans .
  • In a study involving resistance-trained men, no significant changes in testosterone levels were observed after supplementation with 6 g/day of DAA for three months .

Case Studies

  • Effects on Infertility : A study highlighted that DAA supplementation improved testosterone levels in infertile men, suggesting its potential therapeutic use in male fertility .
  • Resistance Training Outcomes : Research indicated that while untrained individuals might experience increased testosterone levels with DAA, resistance-trained individuals showed no significant hormonal changes and even reductions in testosterone at higher dosages .

Summary of Research Findings

StudyPopulationDosageKey Findings
Infertile men3 g/dayIncreased testosterone levels
Resistance-trained men6 g/dayNo significant change in testosterone; reduction observed
Animal studiesVariedIncreased GnRH and LH release; potential apoptosis in tissues

Safety and Side Effects

While some studies report beneficial effects of DAA, concerns about long-term safety and potential side effects have been raised. High doses may disrupt hormonal feedback mechanisms leading to adverse effects such as reduced testosterone production . Further research is needed to establish safe dosage guidelines and to understand the long-term implications of DAA supplementation.

Q & A

Q. What are the established synthetic routes for preparing D-Aspartic acid, 2-methyl-, 4-(1,1-dimethylethyl) ester, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves esterification and protection/deprotection strategies. For example, tert-butyl ester groups can be introduced via reaction with tert-butanol under acidic catalysis (e.g., HCl or H₂SO₄). Intermediate steps may include Boc (tert-butoxycarbonyl) protection of the amino group, followed by selective esterification of the β-carboxylic acid group using tert-butyl reagents . Malonic ester analogs (e.g., acetoacetic ester) are often used as reference systems for optimizing reaction conditions, such as temperature control (0–5°C) to minimize racemization .

Q. How can the stereochemical integrity of the D-aspartic acid moiety be preserved during synthesis?

Methodological Answer: Chiral HPLC or polarimetry should be employed to monitor enantiomeric purity. Using non-racemizing conditions (e.g., low-temperature reactions, avoiding strong bases) is critical. Comparative NMR analysis with L-isomer standards (e.g., L-Aspartic acid dimethyl ester hydrochloride) can validate stereochemical retention .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural conformation?

Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) resolves tert-butyl protons (δ ~1.4 ppm) and ester carbonyl signals (δ ~170–175 ppm). Infrared spectroscopy (IR) can identify ester C=O stretches (~1740 cm⁻¹) .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported reactivity of the tert-butyl ester group under acidic or basic conditions?

Methodological Answer: Controlled hydrolysis studies (e.g., varying pH, temperature) with kinetic monitoring via LC-MS can resolve discrepancies. For instance, tert-butyl esters are generally stable under mild acidic conditions but hydrolyze rapidly in concentrated HCl. Competing mechanisms (e.g., SN1 vs. SN2 pathways) should be evaluated using isotopic labeling (e.g., D₂O for proton exchange studies) .

Q. How does the steric hindrance of the 4-(1,1-dimethylethyl) group influence nucleophilic substitution reactions at the β-carbon?

Methodological Answer: Computational modeling (DFT or MD simulations) can predict steric effects on transition states. Experimentally, compare reaction rates with less hindered analogs (e.g., methyl esters) using kinetic assays. X-ray crystallography may reveal spatial constraints in the crystal lattice .

Q. What methodologies optimize the compound’s stability in long-term storage for biological assays?

Methodological Answer: Stability studies under varying conditions (temperature, humidity, light) with periodic HPLC analysis are essential. Lyophilization or storage in inert atmospheres (argon) minimizes ester hydrolysis. Degradation products (e.g., free aspartic acid) should be quantified via tandem MS .

Data-Driven Research Considerations

  • Stereochemical Data : Compare optical rotation values ([α]D) with literature standards (e.g., D-Aspartic acid: [α]D²⁵ = -25.5° in H₂O) to confirm configuration .
  • Thermodynamic Properties : DSC/TGA analyses can determine melting points and thermal decomposition profiles, critical for process scaling .
  • Reactivity Databases : Cross-reference CAS registry data (e.g., 64960-75-4 for D-Aspartic acid 4-tert-butyl ester) with PubChem or Reaxys for mechanistic insights .

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